NU 7026

DNA Damage Repair Kinase Selectivity PIKK Family

Inconsistent DNA-PK inhibition due to off-target effects derails NHEJ pathway studies. NU 7026 (LY293646) eliminates this variability as the benchmark ATP-competitive DNA-PK inhibitor. - 60-fold selectivity for DNA-PK (IC50 0.23 μM) over PI3K (IC50 13 μM); inactive against ATM/ATR (>100 μM). - Validated radiosensitizer: PF90 increase from 1.51 to 2.81 with PARP-1 inhibitors; synergizes with low-dose radiation (0.63 Gy). - ≥98% purity, shipped under inert gas; extensive citation history ensures protocol reproducibility.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 154447-35-5
Cat. No. B1684131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU 7026
CAS154447-35-5
Synonyms2-(morpholin-4-yl)benzo(h)chromen-4-one
NU 7026
NU-7026
NU7026
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
InChIInChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2
InChIKeyKKTZALUTXUZPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearanceyellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NU 7026: NHEJ-Targeting DNA-PK Inhibitor


NU 7026 (LY293646) is an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), a pivotal enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs) [1]. It exhibits a well-defined selectivity profile against the phosphoinositide 3-kinase-related kinase (PIKK) family, providing a valuable chemical tool for dissecting DNA damage response pathways [2]. As a research-use-only compound, NU 7026 is widely employed to investigate the role of DNA-PK in cellular resistance to ionizing radiation and certain chemotherapeutics [3]. Its established biochemical profile and extensive citation history underscore its role as a benchmark compound in DNA repair studies .

Workflow NHEJ pathway interrogation & DNA damage response studies
Selectivity Clean PIKK family selectivity profile (inactive against ATM/ATR)
Role Benchmark DNA-PK inhibitor with extensive citation history

NU 7026: Why Selectivity Matters


Substituting NU 7026 with other DNA-PK or PIKK family inhibitors without rigorous validation introduces significant experimental risk due to divergent selectivity profiles, potencies, and pharmacological behaviors . For example, while more potent DNA-PK inhibitors like NU 7441 exist, they may exhibit distinct off-target effects or differences in cellular uptake and metabolism that can confound results [1]. Conversely, dual PI3K/DNA-PK inhibitors like KU-0060648 introduce concurrent pathway inhibition, precluding the specific interrogation of DNA-PK's singular role [2]. The specific in vitro and in vivo properties of NU 7026, including its well-characterized but limited metabolic stability, define a unique experimental window that cannot be simply replicated by its analogs [3]. Therefore, replicating published protocols or achieving consistent NHEJ-specific modulation hinges on the use of NU 7026 itself.

Potency vs. selectivity trade-off
More potent DNA-PK inhibitors (e.g., NU 7441) may exhibit off-target effects or altered cellular uptake, confounding NHEJ-specific conclusions.
Dual pathway inhibition
Dual PI3K/DNA-PK inhibitors like KU-0060648 introduce concurrent PI3K/AKT modulation, precluding isolated DNA-PK interrogation.
Metabolic stability divergence
Analogs with differing metabolic profiles may alter the experimental window, limiting direct protocol transfer without revalidation.

NU 7026: Potency, Selectivity & Efficacy


DNA-PK Selectivity Over PI3K

NU 7026's primary differentiation from other PIKK family inhibitors lies in its well-defined, 60-fold selectivity window for DNA-PK (IC50 = 0.23 µM) over PI3K (IC50 = 13 µM), and its inactivity against ATM and ATR (IC50 > 100 µM) . This profile contrasts sharply with dual inhibitors like KU-0060648, which potently inhibits multiple PI3K isoforms (IC50s: 0.1-4 nM) alongside DNA-PK (IC50 = 8.6 nM) . This selectivity allows researchers to attribute observed phenotypes specifically to DNA-PK inhibition rather than off-target effects on other PIKK family members [1].

Kinase Selectivity
Head-to-head
~60-fold (DNA-PK vs PI3K)
Enables NHEJ-specific pathway attribution
Cell-free kinase assay; DNA-PK IC50 0.23 µM, PI3K IC50 13 µM
DNA Damage Repair Kinase Selectivity PIKK Family

NHEJ-Mediated Carbon-Ion Radiosensitization

NU 7026 demonstrates a unique, pathway-specific radiosensitizing effect that is magnified with heavy ion radiation compared to standard X-rays [1]. In H1299 non-small cell lung cancer cells, NU 7026 enhanced the effect of carbon-ion irradiation in a concentration-dependent manner (survival fraction at 2 Gy decreased from ~0.5 to ~0.2 with 10 µM NU 7026), while a homologous recombination repair (HRR) inhibitor (B02) showed minimal sensitization [2]. This effect was confirmed to be NHEJ-specific, as NU 7026 had no radiosensitizing effect on NHEJ-deficient (Lig4-KO) mouse embryonic fibroblasts [3]. This data supports its use over HRR inhibitors for augmenting heavy ion radiotherapy research.

Carbon-Ion Radiosensitization
Head-to-head
NU 7026 + C-ion SF2Gy ~0.5 → 0.2 (10 µM)
vs
B02 (HRR inh.) + C-ion No significant decrease
Reported NHEJ-specific heavy ion sensitization
H1299 NSCLC cells; colony formation assay
Radiosensitization Heavy Ion Therapy Non-Homologous End Joining

Additive Radiosensitization & PARP Inhibition

NU 7026 demonstrates a defined and additive, rather than synergistic, interaction with PARP-1 inhibition, a key consideration for combination studies [1]. When combined with the PARP-1 inhibitor AG14361 (0.4 µM) in PARP-1 proficient cells, the potentiation factor at 90% cell kill (PF90) increased additively from 1.51 (±0.04) for NU 7026 alone (10 µM) to 2.81 (±0.19) for the combination [2]. This contrasts with other DNA-PK inhibitors where the combinatorial effect may be less predictable or synergistic. This well-characterized additive profile provides a reliable baseline for designing experiments involving dual inhibition of DNA repair pathways [3].

PARP-1 Combination PF90
Head-to-head
NU 7026 alone PF90 = 1.51 ± 0.04
+
+ AG14361 (PARP-1i) PF90 = 2.81 ± 0.19 (additive)
Predictable additive interaction supports combination study design
CHO cells, ionizing radiation
Combination Therapy PARP Inhibitor Synthetic Lethality

DNA-PKcs Expression-Dependent Radiosensitization

NU 7026 exhibits a differential radiosensitizing effect based on DNA-PKcs expression levels, providing a basis for biomarker-driven research applications [1]. In neuroblastoma models, treatment with 10 µM NU 7026 synergistically enhanced the effect of 0.63 Gy ionizing radiation in NGP cells, which express high levels of DNA-PKcs, resulting in significant apoptosis [2]. Critically, this synergistic radiosensitization was not observed in non-cancerous fibroblasts with low DNA-PKcs expression [3]. This contrasts with broader-acting DNA-PK inhibitors that may lack this context-dependent selectivity. This evidence positions NU 7026 as a tool for investigating tumor-specific vulnerabilities related to NHEJ dependency.

Expression-Selective Radiosensitization
Head-to-head
High DNA-PKcs (NGP cells) Synergistic apoptosis + IR
vs
Low DNA-PKcs (fibroblasts) No synergistic effect
Supports tumor-cell radiosensitization context
10 µM NU 7026 + 0.63 Gy IR; colony/apoptosis assays
Tumor Selectivity Biomarker-Driven Therapy Neuroblastoma

Preclinical PK/PD & In Vivo Dosing

Unlike many tool compounds with undefined in vivo behavior, NU 7026 has a fully characterized preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile [1]. Key parameters include rapid plasma clearance (0.108 L/h) in mice, largely due to extensive metabolism, and low oral bioavailability (15%) [2]. Critically, this data allows for accurate pharmacokinetic modeling; simulations predict that a dosing regimen of 100 mg/kg i.p., administered four times daily, is required to achieve sustained drug exposure necessary for radiosensitization in murine models [3]. This level of PK/PD characterization is not available for all DNA-PK inhibitors and is essential for the rigorous design and interpretation of in vivo experiments.

Preclinical PK Profile
Reported
Cl: 0.108 L/h; F: 15% (oral)
Supports in vivo study design with defined PK parameters
Female BALB/c mice; i.v./i.p./p.o. administration
Pharmacokinetics In Vivo Modeling Drug Metabolism

NU 7026: Key Research Applications


NHEJ in DNA Damage Response

Investigators seeking to isolate the role of the non-homologous end joining (NHEJ) pathway in cellular responses to DNA damage can leverage NU 7026's defined 60-fold selectivity for DNA-PK over PI3K and its inactivity against ATM/ATR . This application is predicated on the need for a chemical probe with a clean PIKK family selectivity profile to avoid confounding results from off-target pathway modulation [1].

Radiosensitization in Cancer Models

For research programs aiming to validate DNA-PK inhibition as a radiosensitization strategy, NU 7026 serves as a foundational tool compound. Its validated, additive interaction with PARP-1 inhibitors (PF90 increase from 1.51 to 2.81) provides a benchmark for combination studies [2]. Furthermore, its ability to synergize with low-dose radiation (0.63 Gy) in high DNA-PKcs expressing cancer cells offers a model for tumor-selective radiosensitization research [3].

Benchmarking DNA-PK Inhibitors

NU 7026 is an ideal reference compound for screening and characterizing novel DNA-PK inhibitors. Its well-defined IC50 values against DNA-PK (0.23 µM) and PI3K (13 µM) provide a standard for assessing potency and selectivity in cell-free and cell-based assays . Its functional effects, such as the inhibition of DNA DSB rejoining, serve as critical positive controls for validating new chemical entities [4].

DNA-PK in HIV Pathogenesis

Beyond oncology, NU 7026 has been identified as a chemical probe for investigating the role of DNA-PK in HIV-1-mediated CD4+ T-cell death [5]. This application is supported by patent data demonstrating that NU 7026 treatment causes a substantial reduction in cell death following HIV infection in vitro, opening avenues for research into host-directed therapies [6].

Application
Selection Property
Validation Focus
NHEJ pathway dissection
Clean PIKK family selectivity (inactive ATM/ATR)
NHEJ-specific phenotype attribution
Cancer cell radiosensitization models
Additive PARP-1 inhibitor interaction profile
Radiosensitization potentiation factor assessment
DNA-PK inhibitor benchmarking
Defined IC50 standards for DNA-PK and PI3K
Potency and selectivity assay control
HIV-1 host-factor research
DNA-PK role in T-cell death signaling
HIV-mediated CD4+ T-cell viability endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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